molecular formula C7H13NO B12274226 2-Oxa-7-azabicyclo[3.3.1]nonane

2-Oxa-7-azabicyclo[3.3.1]nonane

Cat. No.: B12274226
M. Wt: 127.18 g/mol
InChI Key: BEXFCPIBGOMHIF-UHFFFAOYSA-N
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Description

2-Oxa-7-azabicyclo[331]nonane is a bicyclic compound that features both oxygen and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxa-7-azabicyclo[3.3.1]nonane typically involves cyclization reactions. One common method involves the radical C-carbonylation of methylcyclohexylamines, which leads to the formation of 2-azabicyclo[3.3.1]nonan-3-ones . This process requires specific conditions, such as the presence of lead tetraacetate and potassium carbonate, to facilitate the cyclization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would likely apply to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-Oxa-7-azabicyclo[3.3.1]nonane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the oxygen and nitrogen atoms within the bicyclic structure.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions could produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-Oxa-7-azabicyclo[3.3.1]nonane involves its interaction with molecular targets through its oxygen and nitrogen atoms. These interactions can influence various biochemical pathways, depending on the specific application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

2-Oxa-7-azabicyclo[3.3.1]nonane can be compared to other bicyclic compounds, such as:

The presence of both oxygen and nitrogen atoms in this compound makes it unique and versatile for various scientific and industrial applications.

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

2-oxa-7-azabicyclo[3.3.1]nonane

InChI

InChI=1S/C7H13NO/c1-2-9-7-3-6(1)4-8-5-7/h6-8H,1-5H2

InChI Key

BEXFCPIBGOMHIF-UHFFFAOYSA-N

Canonical SMILES

C1COC2CC1CNC2

Origin of Product

United States

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